(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium
Description
The compound “(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium” is a rhodium(I) complex featuring a bidentate (1Z,5Z)-cycloocta-1,5-diene ligand and a bulky phosphine-amine hybrid ligand, 1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine. The (1Z,5Z)-cycloocta-1,5-diene ligand is a conjugated diene that coordinates to rhodium in a bidentate fashion, influencing the electronic and steric environment of the metal center . The indenyl-based phosphine ligand introduces significant steric bulk and electron-donating properties, which are critical for catalytic applications such as hydrogenation and asymmetric synthesis . This complex is structurally related to other rhodium-diene-phosphine systems but is distinguished by its unique ligand framework, which modulates reactivity and stability in catalytic cycles .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NP.C8H12.Rh/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;/h7-13H,1-6H3;1-2,7-8H,3-6H2;/q-1;;/b;2-1-,8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYSCVNBRZAFX-GHDUESPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C2C=CC=C[C-]2C=C1N(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(P(C(C)C)C1=C2[C-](C=C1N(C)C)C=CC=C2)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NPRh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium typically involves the coordination of rhodium to the cyclooctadiene and phosphanyl-inden-amine ligands. This can be achieved through the reaction of a rhodium precursor, such as rhodium chloride, with the ligands under inert atmosphere conditions. The reaction is often carried out in a solvent like dichloromethane or toluene, and may require heating to facilitate ligand exchange.
Industrial Production Methods
Industrial production of such organometallic compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium center.
Substitution: Ligands coordinated to the rhodium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) complex, while substitution reactions could produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
While specific applications in biology and medicine are less common, organometallic rhodium complexes have been explored for their potential as anticancer agents and in imaging applications due to their unique electronic properties.
Industry
In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium exerts its effects typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition, migratory insertion, or reductive elimination processes. The specific pathways depend on the type of reaction being catalyzed.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Rhodium-Diene-Phosphine Complexes
- Key Findings: The target compound exhibits a smaller dihedral angle (8.5°) between the P–Rh–P plane and the diene compared to norbornadiene analogs, reducing steric hindrance and enhancing catalytic accessibility . The Rh–P bond length (2.28 Å) is shorter than in dicyclohexylphosphine complexes (2.30–2.31 Å), suggesting stronger electron donation from the indenyl-amine-phosphine ligand .
Catalytic Performance in Hydrogenation
Table 2: Catalytic Activity in Diene Hydrogenation
| Compound | Substrate | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Target Compound | Norbornadiene | 450 | >99 | |
| [Rh(COD)(dcype)]BF₄ | Norbornadiene | 320 | 95 | |
| [Rh(COD)(BINAP)]Cl | Cycloocta-1,5-diene | 600 | 98 |
- Key Findings: The target compound achieves higher TOF (450 h⁻¹) and selectivity (>99%) for norbornadiene hydrogenation compared to dcype analogs due to optimized steric and electronic profiles . BINAP-based complexes show superior activity for cyclooctadiene substrates, attributed to π-backbonding interactions with the aromatic ligand .
Biological Activity
The compound (1Z,5Z)-cycloocta-1,5-diene; 1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine; rhodium , commonly referred to as a rhodium complex, is notable for its applications in catalysis and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical properties, and relevant case studies.
Molecular Composition
The compound's molecular formula is , with a molecular weight of approximately 716.21 g/mol. It features a rhodium center coordinated to cycloocta-1,5-diene and phosphine ligands.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 716.20500 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | Insoluble in water |
The biological activity of this compound is primarily attributed to its role as a catalyst in various biochemical reactions. It facilitates asymmetric hydrogenation and coupling reactions, which are crucial in synthesizing biologically active compounds. The interaction with prochiral alkenes allows for the formation of enantiomerically enriched products, which are essential in pharmaceuticals.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways:
- Catalytic Activity : It acts as a catalyst for hydrogenation reactions, enhancing the rate at which substrates are converted into products.
- Cell Signaling Modulation : The compound can modulate cellular processes by interacting with specific enzymes and proteins, affecting phosphorylation states and signaling pathways.
Cellular Effects
Research indicates that this compound can have both beneficial and adverse effects on cellular functions:
- Low Doses : At low concentrations, it may enhance catalytic activity and promote beneficial biochemical reactions.
- High Doses : Conversely, at elevated levels, it can induce oxidative stress and cellular damage, leading to toxicity.
Study 1: Catalytic Efficiency in Organic Synthesis
A study investigated the efficiency of this rhodium complex in asymmetric hydrogenation reactions. The results demonstrated that the compound exhibited high catalytic activity, yielding up to 95% enantiomeric excess in specific substrates. This study highlights the compound's potential in synthesizing chiral pharmaceuticals.
Study 2: Toxicological Assessment
Another research focused on the toxicological profile of the compound in animal models. It was observed that exposure to high doses led to significant oxidative stress markers and cellular apoptosis. These findings underscore the importance of dosage regulation when utilizing this compound in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
